3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of benzofuro[3,2-d]pyrimidinone . Benzofuro[3,2-d]pyrimidinones have been found to have potent antitumor properties . They have been synthesized using the bioisostere concept, which involves replacing a condensed quinazolinone ring system with a furopyrimidinone bioisostere group .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidinones involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . The synthetic strategy for these compounds has been outlined in previous studies .Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidinones is complex, with three fused rings . The benzofuro[3,2-d]pyrimidine system is almost coplanar . This ring system is oriented with respect to the substituted benzene ring at a dihedral angle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidinones include the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by a reaction with alkyl halides or halogenated aliphatic esters .Scientific Research Applications
Synthesis and Characterization
A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives could be synthesized through reactions involving 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione or similar compounds. These synthetic processes have been explored to obtain compounds with potential antimicrobial activities (El-Agrody et al., 2001). Similarly, innovative methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014).
Biological Activities
The synthesized derivatives of this compound exhibit a range of biological activities. For instance, compounds derived from this core structure have been tested for their urease inhibition activity, showing moderate to significant activity, which could be relevant in the development of treatments for conditions associated with urease-producing bacteria (Rauf et al., 2010). Additionally, compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have demonstrated promising antitumor activities against specific cancer cell lines, suggesting potential applications in cancer therapy (Liu et al., 2020).
Chemical Structures and Properties
The chemical structures and properties of these compounds have been elucidated through various analytical techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of certain derivatives has provided insights into their molecular configurations and potential interactions in biological systems (Low et al., 2004). This detailed structural information is crucial for understanding the mechanism of action of these compounds and for guiding the design of new derivatives with enhanced biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-(4-chlorophenyl)1Similar compounds have shown potential as inhibitors of parp-1 , a key enzyme involved in DNA repair and cellular survival.
Mode of Action
The exact mode of action of 3-(4-chlorophenyl)1It is suggested that similar compounds can inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
The biochemical pathways affected by 3-(4-chlorophenyl)1Similar compounds have been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-chlorophenyl)1
Result of Action
The molecular and cellular effects of 3-(4-chlorophenyl)1Similar compounds have shown potential analgesic and antitumor activities, attenuating thermal and mechanical allodynia induced by neuropathy and inhibiting the proliferation of human cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(4-chlorophenyl)1
Safety and Hazards
The safety and hazards associated with “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on benzofuro[3,2-d]pyrimidinones could involve further optimization of the synthesis process, exploration of their potential as novel PARP-1 inhibitors , and investigation of their potential as anticancer drugs . Further studies could also explore their analgesic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJDFXCFGVURLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.